molecular formula C24H30N2O3S B2442278 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946326-46-1

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2442278
CAS No.: 946326-46-1
M. Wt: 426.58
InChI Key: PAMMFIMRZNQNRD-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H30N2O3S and its molecular weight is 426.58. The purity is usually 95%.
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Scientific Research Applications

Protein Kinase Inhibition

Isoquinolinesulfonamide derivatives, including those structurally related to the compound , have been identified as specific inhibitors of various protein kinases, such as Rho-kinase. These inhibitors have significant implications in elucidating the physiological function of protein kinases and in the development of new medicines. For instance, studies have shown the potential of these inhibitors in clinical applications within Japan, highlighting their importance in molecular pharmacology research (Hidaka et al., 2005).

Anticancer Properties

Aromatic sulfonamides containing a condensed piperidine moiety, including structures similar to the compound of interest, have been synthesized and tested for their anticancer properties. These compounds have demonstrated the ability to induce oxidative stress and glutathione depletion in various cancer cell lines, such as HT168 melanoma and K562 leukemia cells, and have shown cytotoxic effects at micromolar concentrations (Madácsi et al., 2013).

Antimicrobial Activity

New tetrahydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown inhibitory activities against a panel of Gram-positive, Gram-negative bacterial strains, and Candida Albicans. The study underscores the potential of sulfonamide derivatives in the development of new antimicrobial agents (Mohamed et al., 2021).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. These studies have identified compounds with potent inhibitory effects, highlighting the potential therapeutic applications of sulfonamide derivatives in treating conditions associated with altered carbonic anhydrase activity (Akbaba et al., 2014).

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-17(2)13-14-26-23-11-9-21(15-20(23)8-12-24(26)27)25-30(28,29)22-10-7-18-5-3-4-6-19(18)16-22/h7,9-11,15-17,25H,3-6,8,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMMFIMRZNQNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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